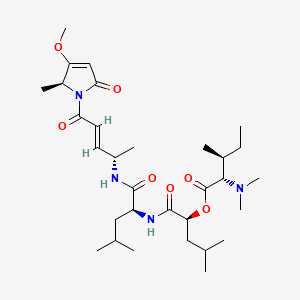

Gallinamide A

概要

説明

準備方法

合成経路と反応条件

ガリンアミドAの最初の立体選択的合成は、Conroyとその共同研究者によって報告されました . 合成には、ペプチド結合の形成やさまざまな官能基の導入など、複数のステップが含まれます。主なステップには以下が含まれます。

ペプチド骨格の形成: ペプチド骨格は、標準的なペプチドカップリング反応を使用して構築されます。

官能基の導入: ヒドロキシル基やクロロ基などの官能基は、特定の試薬と条件を使用して導入されます。

環化: 最後のステップは、線状ペプチドの環化を行い、ガリンアミドAのマクロ環状構造を形成することです。

工業的生産方法

ガリンアミドAの工業的生産はあまり文書化されていませんが、上記のような同様の方法を使用して大規模合成を行う可能性があります。生産には、最終生成物の高収率と純度を確保するために、反応条件の最適化が必要です。

化学反応解析

反応の種類

ガリンアミドAは、以下を含むさまざまな化学反応を起こします。

酸化: ガリンアミドAは酸化されて、追加の官能基を導入したり、既存の官能基を変換したりできます。

還元: 還元反応は、酸素含有官能基を除去するために使用できます。

置換: 置換反応は、既存の官能基を置換することで新しい官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲン化物やアミンなどの求核剤が関与することがよくあります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。

科学的研究への応用

化学: ガリンアミドAは、プロテアーゼ阻害や酵素速度論を研究するための貴重なツールとして役立ちます。

生物学: それは、細胞プロセスと疾患メカニズムにおけるカテプシンL1の役割を調査するために使用されます。

医学: ガリンアミドAは、マラリアの治療薬および癌や感染症の治療の可能性として有望視されています

産業: その阻害特性は、新しい治療薬や薬剤処方の開発のために探求されています。

化学反応の分析

Inhibition Mechanism

Gallinamide A inhibits cysteine proteases (e.g., cruzain, cathepsin L) via irreversible covalent binding through a Michael addition reaction :

-

Reactive Center : The enamide’s β carbon (C*) reacts with the catalytic cysteine (Cys25) thiol group.

-

Irreversibility : Preincubation-dilution experiments confirm that the enzyme-inhibitor complex cannot dissociate, indicating permanent inactivation .

-

Kinetics : For cathepsin L, the inhibition constant (kᵢ) is 9,000 ± 260 M⁻¹ s⁻¹, emphasizing rapid and efficient inactivation .

Molecular dynamics simulations reveal that the MMP moiety’s conformational flexibility positions the enamide near Cys25, facilitating the reaction .

Binding Mode

X-ray crystallography shows this compound spans four active-site pockets in cruzain :

| Interaction | |

|---|---|

| S1' | MMP moiety stacks with Trp184 and His162 |

| S1 | Hydrogen bonds (P1 amide NH ↔ Asp161 carbonyl) |

| S2/S3 | Leucine residues interact via hydrophobic contacts |

| S1 | P1’ carbonyl forms hydrogen bond with Gln19 NH |

The N,N-dimethylisoleucine tail remains solvent-exposed, contributing to selectivity .

Key Functional Groups

-

MMP Moiety : Stabilizes binding in S1’ via aromatic stacking .

-

Hydrophobic Tail : Enhances potency by increasing lipophilicity .

SAR and Analog Optimization

Synthetic analogs demonstrate how modifications affect activity :

Molecular dynamics simulations identify "hot spots" (e.g., MMP-S1’ interactions) for targeted optimization .

Comparison of Biological Activity

| Target | IC₅₀ Range | Selectivity |

|---|---|---|

| Cruzain | 0.1–100 nM | High vs. human cathepsins |

| Cathepsin L | 5.0 nM | 28–320× selective vs. cathepsin B/V |

| Intracellular T. cruzi | 0.1–100 nM | Potent amastigote inhibition |

科学的研究の応用

Antiparasitic Activity

Gallinamide A was initially isolated for its antimalarial properties against Plasmodium falciparum, demonstrating moderate activity with an IC50 of 8.4 μM . Subsequent studies revealed that it is a potent and selective inhibitor of cysteine proteases like cruzain from Trypanosoma cruzi, with an impressive IC50 of 0.26 nM against this target . This makes this compound a promising candidate for developing treatments for Chagas disease, which is caused by T. cruzi.

Table 1: Inhibitory Potency of this compound Against Cysteine Proteases

| Target Enzyme | IC50 (nM) | Reference |

|---|---|---|

| Cruzain (T. cruzi) | 0.26 | |

| Cathepsin L (Human) | 17.6 pM | |

| Falcipain-2 (P. falciparum) | Not specified |

Antiviral Properties

Recent research has explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the entry of the virus into host cells by targeting cathepsin L, a host protease critical for viral infection . The compound exhibited an IC90 of 88 nM in reducing viral load in vitro .

Table 2: Antiviral Activity of this compound Against SARS-CoV-2

Potential in Cancer Treatment

This compound has also been investigated for its anticancer properties. It was tested on HeLa cervical cancer cells and HT-29 colon adenocarcinoma cells, showing cytotoxicity with IC50 values indicating potential therapeutic effects . Its mechanism involves the inhibition of cathepsin L, which is implicated in cancer progression and metastasis.

Synthesis and Structural Modifications

Efforts to synthesize this compound and develop analogs have yielded several promising candidates with improved potency against target enzymes. For instance, analogs have been designed that exhibit enhanced selectivity over other cathepsins while maintaining or improving inhibitory activity against cathepsin L and cruzain .

作用機序

ガリンアミドAは、ヒトシステインプロテアーゼカテプシンL1を選択的に阻害することで効果を発揮します . この阻害は、ガリンアミドAと酵素の活性部位との間の共有結合の形成によって起こり、不可逆的な阻害をもたらします。 ガリンアミドAのカテプシンL1に対する高い選択性は、この酵素がさまざまな疾患で果たす役割を研究するための貴重なツールになります .

類似化合物の比較

. これらの化合物は、同様の構造的特徴と生物学的活性を共有していますが、特定の官能基と効力において異なります。 ガリンアミドAは、カテプシンL1に対する高い選択性と効力において独自性があり、治療開発のための貴重な化合物となっています .

類似化合物との比較

. These compounds share similar structural features and biological activities but differ in their specific functional groups and potency. Gallinamide A is unique in its high selectivity and potency towards Cathepsin L1, making it a valuable compound for therapeutic development .

生物活性

Gallinamide A is a natural product derived from marine cyanobacteria, specifically isolated from the genera Schizothrix and Symploca. This compound has garnered significant attention due to its potent biological activities, particularly as an inhibitor of cysteine proteases, which are critical in various pathological processes, including parasitic infections and viral diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound primarily functions as a covalent inhibitor of cysteine proteases, notably human cathepsin L and cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits high selectivity and irreversible binding to these proteases, which is critical for its efficacy in therapeutic contexts. The inhibition mechanism involves the formation of a covalent bond with the active site cysteine residue of the target protease, leading to a significant reduction in enzymatic activity.

Inhibition Potency

The potency of this compound has been quantified through various studies:

- Cruzain Inhibition : this compound has an IC50 value of 0.26 nM against cruzain and an EC50 of 15 nM against intracellular T. cruzi amastigotes .

- Cathepsin L Inhibition : It is characterized as a potent and selective inhibitor of human cathepsin L, with studies indicating IC50 values in the low nanomolar range .

- SARS-CoV-2 Activity : Recent investigations have shown that this compound also inhibits SARS-CoV-2 infection with an IC90 of 88 nM , suggesting its potential as an antiviral agent .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has led to the synthesis of numerous analogs that enhance its inhibitory properties against target proteases. For instance, modifications to the gallinamide scaffold have resulted in analogs with improved selectivity and potency against both cruzain and cathepsin L .

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Cruzain | 0.26 | Parent compound |

| This compound | Cathepsin L | Low nM | Potent irreversible inhibitor |

| Analog 19 | Cathepsin L | <1 | Enhanced potency |

| Analog 23 | SARS-CoV-2 | Low nM | Effective against viral infection |

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic efficacy of this compound against T. cruzi. The results demonstrated that this compound significantly inhibited intracellular amastigotes with an EC50 value comparable to that of synthetic analogs developed from its structure. This highlights its potential as a lead compound for developing new treatments for Chagas disease .

Case Study 2: Antiviral Properties

In light of the COVID-19 pandemic, a consortium investigated the antiviral properties of this compound against SARS-CoV-2. The findings revealed that this compound effectively reduced viral load in infected cell lines through inhibition of host-derived cathepsin L, essential for viral entry. This study underscores the versatility of this compound as a therapeutic candidate beyond its antiparasitic applications .

特性

CAS番号 |

1208232-55-6 |

|---|---|

分子式 |

C31H52N4O7 |

分子量 |

592.8 g/mol |

IUPAC名 |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

InChI |

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |

InChIキー |

ASRBKZHDORPEHO-KYJIWOQOSA-N |

SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |

正規SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

Key on ui other cas no. |

1208232-55-6 |

配列 |

IXL |

同義語 |

Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。